molecular formula C8H16N2 B141208 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine CAS No. 147459-55-0

5-Methyl-octahydro-pyrrolo[3,4-C]pyridine

Cat. No.: B141208
CAS No.: 147459-55-0
M. Wt: 140.23 g/mol
InChI Key: BNLKJYVQFIOOTE-UHFFFAOYSA-N
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Description

5-Methyl-octahydro-pyrrolo[3,4-C]pyridine is a nitrogen-containing heterocyclic compound It is a derivative of pyrrolidine and piperidine, featuring a fused bicyclic structure

Scientific Research Applications

5-Methyl-octahydro-pyrrolo[3,4-C]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the development of new materials with specific properties.

Safety and Hazards

The safety information for 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to have efficacy in reducing blood glucose , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.

Mode of Action

Based on its potential efficacy in reducing blood glucose , it may interact with its targets to modulate glucose metabolism, leading to a decrease in blood glucose levels.

Result of Action

Based on its potential efficacy in reducing blood glucose , it may lead to a decrease in blood glucose levels, which could have beneficial effects in conditions such as hyperglycemia, type 1 diabetes, and other related disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrolidine derivative with a suitable alkylating agent, followed by cyclization to form the desired bicyclic structure. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-octahydro-pyrrolo[3,4-C]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolo[3,4-C]pyridine scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler nitrogen-containing heterocycle.

    Piperidine: Another nitrogen-containing heterocycle with a different ring structure.

    Pyrrolo[2,3-b]pyridine: A related compound with a different fusion pattern.

Uniqueness

5-Methyl-octahydro-pyrrolo[3,4-C]pyridine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug discovery and other scientific research applications.

Properties

IUPAC Name

5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-3-2-7-4-9-5-8(7)6-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLKJYVQFIOOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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